Tesmilifene Tesmilifene Tesmilifene(cas 98774-23-3) is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy. Tesmilifene may offer clinical benefit in a number of tumor types and is being tested with a variety of chemotherapeutic regimens
Brand Name: Vulcanchem
CAS No.: 98774-23-3
VCID: VC0005231
InChI: InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
SMILES: CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

Tesmilifene

CAS No.: 98774-23-3

Inhibitors

VCID: VC0005231

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

Tesmilifene - 98774-23-3

CAS No. 98774-23-3
Product Name Tesmilifene
Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name 2-(4-benzylphenoxy)-N,N-diethylethanamine
Standard InChI InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Standard InChIKey NFIXBCVWIPOYCD-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Description Tesmilifene(cas 98774-23-3) is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy. Tesmilifene may offer clinical benefit in a number of tumor types and is being tested with a variety of chemotherapeutic regimens
Related CAS 92981-78-7 (hydrochloride)
Synonyms (2-(4-benzylphenoxy)ethyl)diethylamine
BzPhOEt-diethylammonium chloride
DEPMPE
DPPE
DPPE hydrochloride
ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride
tesmilifene
tesmilifene hydrochloride
Reference 1: Raghavan D, Brandes LJ, Klapp K, Snyder T, Styles E, Tsao-Wei D, Lieskovsky G,
Quinn DI, Ramsey EW. Phase II trial of tesmilifene plus mitoxantrone and
prednisone for hormone refractory prostate cancer: high subjective and objective
response in patients with symptomatic metastases. J Urol. 2005
Nov;174(5):1808-13; discussion 1813. PubMed PMID: 16217292.


2: Vincent M. Tesmilifene may enhance breast cancer chemotherapy by killing a
clone of aggressive, multi-drug resistant cells through its action on the
p-glycoprotein pump. Med Hypotheses. 2006;66(4):715-31. Epub 2006 Jan 18. PubMed
PMID: 16413681.


3: Liu J, Tu D, Dancey J, Reyno L, Pritchard KI, Pater J, Seymour LK. Quality of
life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus
doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial
MA.19. Breast Cancer Res Treat. 2006 Dec;100(3):263-71. Epub 2006 Jul 6. PubMed
PMID: 16823511.


4: Deng T, Liu JC, Pritchard KI, Eisen A, Zacksenhaus E. Preferential killing of
breast tumor initiating cells by
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Clin Cancer Res.
2009 Jan 1;15(1):119-30. doi: 10.1158/1078-0432.CCR-08-1708. PubMed PMID:
19118039.
PubChem Compound 108092
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator